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For researchers in genetics, molecular biology, and drug development, understanding the
precise interactions between transcription factors and DNA is paramount. The yeast
transcription factor SWI5, a key regulator of cell-cycle-specific gene expression, offers a
valuable model for studying these interactions. This guide provides a comparative analysis of
the DNA binding affinity of various SWI5 mutants, supported by experimental data and detailed
protocols.

Unveiling the Nuances of SWI5-DNA Recognition

SWI5 is a C2H2 zinc finger transcription factor that plays a pivotal role in the M/G1 phase
transition of the yeast cell cycle. Its ability to bind to specific DNA sequences in the promoters
of target genes, such as HO, is critical for their timely expression. The DNA binding affinity of
SWI5S is not solely dependent on its zinc finger domains; other structural features and
interactions with co-regulatory proteins significantly influence its binding specificity and
strength.

Comparing the DNA Binding Affinity of SWI5
Mutants

While a comprehensive quantitative comparison of a wide array of SWI5 mutants with specific
dissociation constants (Kd) is not readily available in a single study, research has highlighted
key mutations that qualitatively or semi-quantitatively alter its DNA binding properties. The
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following table summarizes these findings, providing a comparative overview of how different

mutations affect SWI5's interaction with DNA.

_ Mutation/Modifi Effect on DNA Binding Reference/Citati
SWI5 Variant _ - -
cation Binding Affinity Partner(s) on
Forms a low-
Wild-type SWI5 - affinity complex DNA [1]
alone.
) High-affinity,
Wild-type SWI5 _ DNA, GRF10
- cooperative [1]
+ GRF10 o (Pho2)
binding.
Deletion of the
15-residue N-
N-terminal ) ) Decreased DNA
) terminal region of o o DNA 2]
Deletion Mutant ) ) binding affinity.
the first zinc
finger.
Point mutations Normal intrinsic
in the 24-amino DNA binding but
Cooperative acid region reduced DNA, GRF10
Binding Mutants (residues 482- cooperative (Pho2)
505) upstream of  binding with
the zinc fingers. GRF10.

Experimental Protocols

The characterization of SWI5-DNA interactions relies on a variety of in vitro techniques. The

Electrophoretic Mobility Shift Assay (EMSA) is a fundamental method used to assess the

binding of proteins to DNA.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To detect the interaction between SWI5 protein (or its mutants) and a specific DNA

probe.

Materials:
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 Purified recombinant SWI5 protein (wild-type or mutant).

o DNA probe: A short, double-stranded DNA oligonucleotide containing the SWI5 binding site,
labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

e Binding Buffer (5X): e.g., 100 mM HEPES, 500 mM KCI, 50 mM MgClz, 5 mM EDTA, 50%
glycerol, 5 mM DTT.

o Poly(dI-dC): A non-specific competitor DNA to reduce non-specific binding.
e Loading Dye (6X): e.g., 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol.

o Native Polyacrylamide Gel (e.g., 5%): Prepared in a low ionic strength buffer like 0.5X TBE
(Tris/Borate/EDTA).

e 0.5X TBE Buffer.
Procedure:
e Binding Reaction Setup:

o In a microcentrifuge tube, prepare the binding reaction by adding the following
components in order:

Nuclease-free water to the final volume.

5X Binding Buffer (to a final concentration of 1X).

Poly(dI-dC) (e.g., to a final concentration of 50 ng/uL).

Labeled DNA probe (e.g., to a final concentration of 0.1-1 nM).

Purified SWI5 protein (in varying concentrations to determine binding affinity).
o The final reaction volume is typically 10-20 L.
 Incubation:

o Gently mix the reaction components.
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o Incubate at room temperature for 20-30 minutes to allow the protein-DNA binding to reach
equilibrium.

o Electrophoresis:
o Add 6X Loading Dye to each binding reaction.
o Load the samples onto a pre-run native polyacrylamide gel.

o Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C. The
electrophoresis is stopped when the dye front has migrated a sufficient distance.

e Detection:

o After electrophoresis, the gel is dried (for radioactive probes) or imaged directly (for
fluorescent probes).

o If using a radioactive probe, expose the dried gel to a phosphor screen or X-ray film.

o The free DNA probe will migrate faster, while the SWI5-DNA complex will migrate slower,
resulting in a "shifted" band.

o Data Analysis:
o The intensity of the shifted band and the free probe band are quantified.

o The fraction of bound DNA is plotted against the protein concentration to estimate the
dissociation constant (Kd).

Visualizing Experimental and Biological Pathways

To better understand the methodologies and the biological context of SWI5 function, the
following diagrams illustrate the experimental workflow for an EMSA and the signaling pathway
that regulates SWI5 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1193652?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193652?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

References

» 1. Identification and purification of a protein that binds DNA cooperatively with the yeast
SWI5 protein - PMC [pmc.ncbi.nim.nih.gov]

e 2. The solution structure of the first zinc finger domain of SWI5: a novel structural extension
to a common fold - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [A Comparative Analysis of SWI5 Mutants and Their
DNA Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193652#comparing-dna-binding-affinity-of-swi5-
mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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